molecular formula C6H10N4O3S B13176194 4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one

Katalognummer: B13176194
Molekulargewicht: 218.24 g/mol
InChI-Schlüssel: DGNIVUWWHCEMJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one is a specialized chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its triazine ring, which is a common motif in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing amino and sulfonyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specialized properties.

Wirkmechanismus

The mechanism by which 4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form stable complexes with these targets, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol
  • 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thione

Uniqueness

Compared to similar compounds, 4-Amino-6-(1-methanesulfonylethyl)-2,5-dihydro-1,3,5-triazin-2-one has a distinct set of properties due to the presence of the methanesulfonylethyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Eigenschaften

Molekularformel

C6H10N4O3S

Molekulargewicht

218.24 g/mol

IUPAC-Name

4-amino-6-(1-methylsulfonylethyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C6H10N4O3S/c1-3(14(2,12)13)4-8-5(7)10-6(11)9-4/h3H,1-2H3,(H3,7,8,9,10,11)

InChI-Schlüssel

DGNIVUWWHCEMJW-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC(=NC(=O)N1)N)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.